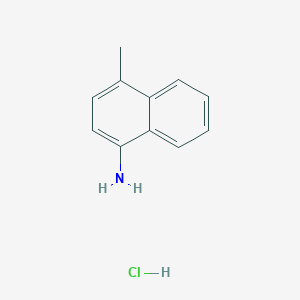

4-Methylnaphthalen-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

51671-01-3 |

|---|---|

Molecular Formula |

C11H12ClN |

Molecular Weight |

193.67 g/mol |

IUPAC Name |

4-methylnaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C11H11N.ClH/c1-8-6-7-11(12)10-5-3-2-4-9(8)10;/h2-7H,12H2,1H3;1H |

InChI Key |

ZGQPJMWVYOTZKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)N.Cl |

Origin of Product |

United States |

Research Context and Significance of Naphthylamine Hydrochlorides

Historical Perspectives on Naphthalene (B1677914) Derivatives in Advanced Organic Synthesis

Naphthalene (C₁₀H₈) was first isolated from coal tar in 1819 by the British physician and chemist John Kidd. encyclopedia.comguidechem.com This discovery was a landmark event, demonstrating that coal could be a source of valuable chemical compounds, not just a fuel. encyclopedia.com The structure of naphthalene, consisting of two fused benzene (B151609) rings, was later proposed by Emil Erlenmeyer in 1866 and confirmed shortly after. guidechem.com This bicyclic aromatic structure provides a stable and versatile scaffold for chemical modification. nbinno.com

Initially, the most prominent use of naphthalene was as a moth repellent. britannica.comvedantu.com However, its true value emerged as chemists began to explore its reactivity. Naphthalene readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, allowing for the creation of a diverse range of derivatives. guidechem.comvedantu.com This reactivity became the bedrock of the synthetic dye industry in the late 19th and early 20th centuries. britannica.com Large quantities of naphthalene were, and still are, converted into naphthylamines and naphthols, which serve as crucial intermediates for azo dyes. britannica.comwikipedia.org

The single largest industrial application of naphthalene for many years has been the production of phthalic anhydride through oxidation. guidechem.combritannica.com Phthalic anhydride is a vital precursor for manufacturing plasticizers, resins, and dyes, highlighting naphthalene's foundational role in the polymer and materials industries. guidechem.comnih.gov The development of processes to derive naphthalene from petroleum in the mid-20th century further solidified its position as a key industrial feedstock, although coal tar remains a primary source. guidechem.comnih.gov This history underscores the transition of naphthalene from a simple commodity to a fundamental building block in advanced organic synthesis.

Table 1: Key Milestones in the History of Naphthalene

| Year | Milestone | Significance |

|---|---|---|

| 1819 | Isolation from coal tar by John Kidd. encyclopedia.comguidechem.com | Demonstrated coal as a source of chemical feedstocks. encyclopedia.com |

| 1826 | Chemical formula (C₁₀H₈) determined by Michael Faraday. guidechem.com | Established the elemental composition of the molecule. |

| 1866 | Fused-ring structure proposed by Emil Erlenmeyer. guidechem.com | Provided the correct structural model for understanding its chemistry. |

| Late 19th C. | Use in synthetic dye manufacturing. britannica.com | Became a key precursor for a wide range of dyes via naphthylamine and naphthol intermediates. britannica.comwikipedia.org |

| Mid 20th C. | Large-scale production of phthalic anhydride. britannica.comnih.gov | Solidified its role as a major industrial chemical for polymers and resins. guidechem.com |

The Aminonaphthalene Moiety in Modern Chemical Research

The introduction of an amino group (-NH₂) onto the naphthalene scaffold creates aminonaphthalenes, also known as naphthylamines. This functional group dramatically influences the electronic properties and reactivity of the naphthalene ring system, opening up new avenues for chemical synthesis and application. The aminonaphthalene moiety is a key structural feature in numerous biologically active compounds and functional materials. ijpsjournal.comekb.eg

In medicinal chemistry, the naphthalene scaffold is recognized as an essential building block for drug development due to the wide range of biological activities its derivatives can exhibit. ekb.egekb.eg The addition of an amino group provides a site for further modification, allowing chemists to fine-tune the pharmacological properties of molecules. nbinno.com Numerous approved drugs contain the naphthalene core, and naphthylamine derivatives have been investigated for a wide spectrum of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. ijpsjournal.comekb.egekb.eg

Beyond pharmaceuticals, the aminonaphthalene structure is crucial in materials science. Its derivatives are used in the synthesis of high-performance dyes and pigments. wikipedia.org The conjugated π-system of the naphthalene ring, coupled with the electron-donating nature of the amino group, leads to compounds with desirable optical and electronic properties. nbinno.com This has led to their application in the development of organic electronic materials and fluorescent probes, which are used as sensitive labels in analytical chemistry and bio-imaging. nbinno.com

Establishing the Academic Research Focus on 4-Methylnaphthalen-1-amine (B1584152) Hydrochloride

Within the broad class of aminonaphthalenes, 4-Methylnaphthalen-1-amine hydrochloride represents a specific, functionalized derivative. The academic and industrial interest in such a compound typically centers on its role as a chemical intermediate or a building block for synthesizing more complex, high-value molecules.

The structure of 4-Methylnaphthalen-1-amine features a naphthalene core with an amine group at the 1-position and a methyl group at the 4-position. The hydrochloride salt form is created by reacting the basic amine with hydrochloric acid. This is a common strategy in organic chemistry to improve the stability and handling of amine compounds, as salts are typically crystalline solids with higher melting points and better solubility in certain solvents compared to the free base.

While extensive, dedicated research on this compound itself is not widely published, its significance can be inferred from the utility of closely related compounds. For instance, similar structures like N-Methyl-1-naphthalenemethylamine hydrochloride are documented as key intermediates in the synthesis of pharmaceuticals, such as the antifungal agent terbinafine. chemicalbook.comsigmaaldrich.com This highlights the role of functionalized naphthylamines as critical components in multi-step synthetic pathways.

The research focus on a compound like this compound is therefore primarily on its potential as a synthetic precursor. The presence of a primary amine and a methyl-substituted aromatic ring offers multiple sites for further chemical reactions, allowing for the construction of diverse molecular architectures. Its value lies in its ability to be incorporated into larger molecules designed for specific applications in fields such as medicinal chemistry, materials science, or agricultural chemistry.

Table 2: Chemical Properties of the Parent Compound, 4-Methylnaphthalen-1-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N nih.gov |

| IUPAC Name | 4-methylnaphthalen-1-amine nih.gov |

| Molecular Weight | 157.21 g/mol nih.gov |

| CAS Number | 4523-45-9 nih.gov |

| InChIKey | MQFYUZCANYLWEI-UHFFFAOYSA-N nih.gov |

Data sourced from PubChem. nih.gov

Synthetic Strategies for 4 Methylnaphthalen 1 Amine Hydrochloride

Precursor-Based Synthesis of the 4-Methylnaphthalen-1-amine (B1584152) Core

The construction of the 4-Methylnaphthalen-1-amine core relies on the strategic functionalization of a naphthalene (B1677914) precursor. Key methods include the reduction of a nitro-substituted precursor, direct amination of the naphthalene system, and multi-step pathways to introduce the required methyl and amino groups.

Reductive Methodologies for Aromatic Nitro Precursors

A common and effective strategy for the synthesis of aryl amines is the reduction of the corresponding nitroaromatic compound. In the context of 4-Methylnaphthalen-1-amine, this involves the synthesis of the precursor, 4-methyl-1-nitronaphthalene, followed by its reduction to the desired amine.

The synthesis of 4-methyl-1-nitronaphthalene can be achieved through the nitration of 1-methylnaphthalene (B46632). The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This method is known for its high yields and clean reaction profiles.

Another common approach is the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. For instance, the reduction of 1-nitronaphthalene (B515781) to 1-naphthylamine (B1663977) is effectively carried out using iron in dilute hydrochloric acid, a process known as the Béchamp reduction. This method is generally high-yielding, often exceeding 90%.

| Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Methyl-1-nitronaphthalene | H₂, Pd/C | Ethanol (B145695) | 25-50 | >95 |

| 4-Methyl-1-nitronaphthalene | Fe, HCl | Water/Ethanol | 80-100 | ~90 |

| 4-Methyl-1-nitronaphthalene | SnCl₂, HCl | Ethanol | 70-80 | >90 |

Catalytic Approaches to Direct Amination of Naphthalene Systems

Direct amination of naphthalene derivatives presents an atom-economical route to naphthylamines. Recent advancements in catalysis have enabled the direct introduction of an amino group onto the naphthalene ring system.

One such method involves the use of vanadium-based catalysts for the one-step amination of naphthalene. For example, a V₂O₅/HZSM-5 catalyst has been shown to effectively catalyze the amination of naphthalene to naphthylamine using hydroxylamine (B1172632) in an acidic medium, with yields reaching up to 70%. This approach, while promising, may present challenges in controlling the regioselectivity when applied to substituted naphthalenes like 1-methylnaphthalene.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers another powerful tool for the synthesis of aryl amines. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of 4-Methylnaphthalen-1-amine, a potential precursor would be 4-bromo-1-methylnaphthalene, which could be coupled with an ammonia (B1221849) equivalent, such as an ammonium (B1175870) salt or a protected amine, followed by deprotection. The choice of ligand for the palladium catalyst is crucial for the success of this reaction.

| Starting Material | Reagents | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1-Methylnaphthalene | Hydroxylamine hydrochloride | V₂O₅/HZSM-5 | - | - | Acetic acid/Water | 80 |

| 4-Bromo-1-methylnaphthalene | Ammonium Salt | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-120 |

Multistep Synthetic Routes Incorporating Methyl and Amino Functionalities

In some instances, a multistep synthetic sequence is necessary to achieve the desired substitution pattern on the naphthalene core. A plausible route to 4-Methylnaphthalen-1-amine could commence with 1-naphthalenamine (1-naphthylamine).

A Friedel-Crafts alkylation of a suitably protected 1-naphthalenamine derivative could introduce the methyl group at the 4-position. However, controlling the regioselectivity of this reaction can be challenging.

Alternatively, a route starting from 1-methylnaphthalene could be envisioned. This would involve an initial electrophilic substitution to introduce a functional group at the 4-position, which can then be converted to an amino group. For example, nitration of 1-methylnaphthalene, as mentioned in section 2.1.1, provides 4-methyl-1-nitronaphthalene, which is then reduced. Another possibility is the halogenation of 1-methylnaphthalene to yield 4-halo-1-methylnaphthalene, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

Formation and Purification of the Hydrochloride Salt

Once the 4-Methylnaphthalen-1-amine core has been synthesized, it is typically converted to its hydrochloride salt. This serves to improve the stability and handling of the compound and facilitates its purification.

Acid-Base Neutralization for Salt Derivatization

The formation of the hydrochloride salt is a straightforward acid-base neutralization reaction. The free base, 4-Methylnaphthalen-1-amine, is dissolved in a suitable organic solvent, and a solution of hydrochloric acid is added. The hydrochloric acid can be in the form of an aqueous solution, a solution in an organic solvent (e.g., ethanol or diethyl ether), or as gaseous hydrogen chloride. The reaction is typically exothermic and results in the precipitation of the amine hydrochloride salt.

The stoichiometry of the acid addition is crucial to ensure complete conversion to the mono-hydrochloride salt. An excess of acid is often used to drive the reaction to completion, with the excess being removed during the subsequent isolation and purification steps.

Crystallization and Isolation Techniques for Hydrochloride Salts

The purification of 4-Methylnaphthalen-1-amine hydrochloride is most commonly achieved through crystallization. The choice of solvent is critical for obtaining a high yield of pure crystalline product. A good crystallization solvent will dissolve the hydrochloride salt at an elevated temperature but have low solubility at cooler temperatures.

Commonly used solvents for the crystallization of amine hydrochlorides include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), or mixtures of these solvents with water or anti-solvents like diethyl ether or hexane (B92381). The crude hydrochloride salt is dissolved in the chosen solvent at its boiling point, and the solution is then slowly cooled to induce crystallization.

The resulting crystals are isolated by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum. The purity of the final product can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

| Crystallization Solvent System | Expected Outcome |

| Ethanol/Diethyl Ether | Good for inducing precipitation if the salt is highly soluble in ethanol. |

| Isopropanol | Often provides well-defined crystals upon slow cooling. |

| Acetone/Water | The water content can be adjusted to control solubility. |

Investigation of By-product and Impurity Profiles in Synthetic Pathways

The purity of the final this compound product is critically dependent on the synthetic route employed and the control of reaction conditions. The primary source of impurities arises from the initial electrophilic substitution step.

Isomeric Impurities: The nitration of 1-methylnaphthalene is unlikely to be perfectly regioselective. Alongside the desired 4-nitro-1-methylnaphthalene, other isomers are expected to form, which will be carried through the reduction step to yield isomeric amine impurities. The directing influence of the methyl group and the activation of the naphthalene ring system can lead to substitution at various positions.

Process-Related Impurities:

Unreacted Starting Material: Incomplete nitration would result in residual 1-methylnaphthalene in the intermediate product.

Incomplete Reduction: If the reduction of the nitro group is not complete, 4-nitro-1-methylnaphthalene would remain as an impurity.

Over-reduction Products: Under harsh reduction conditions, saturation of the naphthalene ring could potentially occur, leading to tetralin derivatives.

By-products from Reductant: When using metal/acid reduction methods (e.g., Fe/HCl), metal salts are generated as by-products that must be completely removed during workup.

The following table outlines the potential impurities and their sources in the synthesis of 4-methylnaphthalen-1-amine.

| Impurity Name | Chemical Structure (if available) | Source of Impurity |

| 1-Methylnaphthalene | C₁₁H₁₀ | Unreacted starting material from the nitration step. |

| 2-Nitro-1-methylnaphthalene | C₁₁H₉NO₂ | Isomeric by-product from the nitration of 1-methylnaphthalene. |

| 5-Nitro-1-methylnaphthalene | C₁₁H₉NO₂ | Isomeric by-product from the nitration of 1-methylnaphthalene. |

| 2-Methylnaphthalen-1-amine | C₁₁H₁₁N | Formed from the reduction of 2-nitro-1-methylnaphthalene. |

| 5-Methylnaphthalen-1-amine | C₁₁H₁₁N | Formed from the reduction of 5-nitro-1-methylnaphthalene. |

| 4-Nitro-1-methylnaphthalene | C₁₁H₉NO₂ | Unreacted intermediate from an incomplete reduction step. |

This table is based on predicted outcomes of standard organic reactions and may not represent an exhaustive list of all possible impurities.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental footprint. benthamdirect.com This involves optimizing reaction conditions, choosing less hazardous reagents, and improving atom economy.

Alternative Reagents and Catalysts:

Nitration: The traditional use of mixed nitric and sulfuric acid is effective but generates significant acidic waste. Alternative, greener nitrating systems could include solid acid catalysts or milder nitrating agents that can be recycled.

Reduction: The classic Béchamp reduction using iron in acid has poor atom economy and produces large amounts of iron oxide sludge. Catalytic hydrogenation or catalytic transfer hydrogenation are superior green alternatives. These methods use a catalytic amount of a metal (like Pd/C or Ni) and a benign reducing agent (like H₂ gas or formic acid), producing water as the only by-product in the case of H₂. rsc.org

Solvent Selection: Many organic syntheses rely on volatile and often toxic organic solvents. Replacing these with greener alternatives such as water, supercritical fluids, or bio-based solvents can minimize environmental impact. For the reduction step, performing the reaction in water or ethanol is preferable to chlorinated solvents.

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to conventional batch heating.

Atom Economy: Direct amination routes, if successfully developed for this specific molecule, would offer a significant improvement in atom economy over the nitration-reduction pathway by avoiding the addition and subsequent removal of oxygen atoms. rsc.org

The table below compares traditional and green approaches for the key steps in the synthesis.

| Synthesis Step | Traditional Method | Green Chemistry Approach | Environmental Benefit |

| Nitration | Conc. H₂SO₄ / Conc. HNO₃ | Solid acid catalysts (e.g., zeolites) with a milder nitrating agent. | Reduces acidic waste; potential for catalyst recycling. |

| Reduction | Iron (Fe) / Hydrochloric Acid (HCl) | Catalytic Hydrogenation (e.g., H₂ with Pd/C catalyst). | High atom economy; avoids stoichiometric metal waste; water is the primary by-product. |

| Solvent Usage | Volatile organic solvents (e.g., toluene, chlorinated solvents). | Use of water, ethanol, or solvent-free conditions where possible. | Reduces VOC emissions and exposure to hazardous materials. |

Reactivity and Mechanistic Investigations of 4 Methylnaphthalen 1 Amine Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Ring System

The naphthalene ring system of 4-methylnaphthalen-1-amine (B1584152) is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions. libretexts.org Consequently, electrophilic attack is anticipated to occur at the C2 and C4 positions of the naphthalene ring. However, the existing methyl group at the C4 position sterically hinders attack at this site, making the C2 position a likely site for substitution. Reactions such as halogenation and sulfonation are characteristic electrophilic substitution reactions for naphthalene derivatives. wordpress.com For instance, the sulfonation of 1-naphthylamine (B1663977), a closely related compound, yields 1-aminonaphthalene-4-sulfonic acid (naphthionic acid). wikipedia.org

While the electron-rich nature of the ring makes it susceptible to electrophilic attack, nucleophilic aromatic substitution is generally less favorable unless the ring is substituted with strong electron-withdrawing groups, which is not the case for 4-methylnaphthalen-1-amine.

Reactions Involving the Primary Amine Functionality

The primary amine group in 4-methylnaphthalen-1-amine hydrochloride is a site of rich chemical reactivity. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in a variety of reactions. It is important to note that for many of these reactions, the amine hydrochloride salt must first be neutralized to the free amine to enable its nucleophilic character.

Acylation Reactions

Primary amines readily undergo acylation with acylating agents such as acid chlorides and acid anhydrides to form amides. researchgate.net The reaction of 4-methylnaphthalen-1-amine with an acyl chloride, for instance, would proceed through a nucleophilic acyl substitution mechanism to yield an N-(4-methylnaphthalen-1-yl)amide. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Table 1: Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Product |

| 4-Methylnaphthalen-1-amine | Acetyl chloride | N-(4-methylnaphthalen-1-yl)acetamide |

Alkylation Reactions

The primary amine can also be alkylated by reaction with alkyl halides. masterorganicchemistry.com This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The initial product is a secondary amine, which can undergo further alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Controlling the stoichiometry of the reactants is crucial to achieve selective mono-alkylation.

Table 2: Potential Products of Alkylation with Methyl Iodide

| Degree of Alkylation | Product |

| Monoalkylation | N-methyl-4-methylnaphthalen-1-amine |

| Dialkylation | N,N-dimethyl-4-methylnaphthalen-1-amine |

| Quaternary Salt | N,N,N-trimethyl-4-methylnaphthalen-1-aminium iodide |

Diazotization and Azo Coupling Chemistry

A significant reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.ca This converts the primary amine of 4-methylnaphthalen-1-amine into a diazonium salt, specifically 4-methylnaphthalen-1-diazonium chloride.

This diazonium salt is a versatile intermediate. It can undergo a variety of nucleophilic substitution reactions where the diazonium group is replaced (e.g., Sandmeyer reaction). More importantly, it can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols and other aromatic amines. psiberg.com This coupling reaction is the basis for the synthesis of a vast array of azo dyes. icrc.ac.ir The coupling of diazotized 4-methylnaphthalen-1-amine with a suitable coupling partner, such as β-naphthol, would result in the formation of a highly colored azo compound. psiberg.com The position of coupling on the partner molecule is directed by its existing substituents.

Table 3: Azo Coupling Reaction Example

| Diazonium Salt | Coupling Partner | Azo Dye Product |

| 4-Methylnaphthalen-1-diazonium chloride | 2-Naphthol | 1-((4-Methylnaphthalen-1-yl)diazenyl)naphthalen-2-ol |

The synthesis of azo dyes from naphthylamines is a well-established process. icrc.ac.ir For example, a photometric assay for 1-naphthylamine has been developed based on its azo dye formation with diazotized sulfisomidine. nih.gov

Condensation Reactions

Primary amines can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction of 4-methylnaphthalen-1-amine with an aldehyde or ketone would yield an N-(4-methylnaphthalen-1-yl)imine. The stability of the resulting imine can vary depending on the structure of the carbonyl compound used.

Table 4: Condensation Reaction Example

| Reactant 1 | Reactant 2 | Product (Schiff Base) |

| 4-Methylnaphthalen-1-amine | Benzaldehyde | N-Benzylidene-4-methylnaphthalen-1-amine |

Metal-Catalyzed Transformations Utilizing this compound

In modern organic synthesis, metal-catalyzed cross-coupling reactions are powerful tools for bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgopenochem.org In this context, 4-methylnaphthalen-1-amine can serve as the amine coupling partner with various aryl halides. The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org This methodology provides a direct route to synthesize N-aryl derivatives of 4-methylnaphthalen-1-amine, which might be challenging to prepare through traditional methods. The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-arylated product and regenerate the catalyst. libretexts.org

Table 5: Buchwald-Hartwig Amination Example

| Amine | Aryl Halide | Catalyst/Ligand | Base | Product |

| 4-Methylnaphthalen-1-amine | Bromobenzene | Pd(OAc)₂ / BINAP | NaOtBu | N-phenyl-4-methylnaphthalen-1-amine |

Cross-Coupling Reactions for C-C and C-N Bond Formation

While specific examples detailing the use of this compound as a primary substrate in cross-coupling reactions are not extensively documented in readily available literature, its structural motifs—a primary aromatic amine and a naphthalene core—suggest its potential participation in well-established palladium-catalyzed C-N and C-C bond-forming reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, involving the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.org In a hypothetical reaction, 4-methylnaphthalen-1-amine could be coupled with an aryl halide to yield an N-aryl-4-methylnaphthalen-1-amine. The general mechanism for this transformation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to afford the desired product and regenerate the catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions.

Similarly, for C-C bond formation, the amino group of 4-methylnaphthalen-1-amine could be transformed into a halide or triflate, making the naphthalene core susceptible to Suzuki-Miyaura coupling with an organoboron reagent. This reaction is a versatile tool for the synthesis of biaryl compounds. researchgate.netnih.gov

Below is a representative table of conditions often employed in Buchwald-Hartwig amination reactions, which could be adapted for the coupling of 4-methylnaphthalen-1-amine with an aryl bromide.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | BINAP, Xantphos, or other bulky phosphine ligands |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |

| Solvent | Toluene, Dioxane, or THF |

| Temperature | 80-120 °C |

C-H Functionalization Strategies

Direct C-H functionalization represents a highly atom-economical approach to the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. The amino group in 4-methylnaphthalen-1-amine can act as a directing group, facilitating the selective functionalization of C-H bonds at specific positions on the naphthalene ring.

One common strategy involves the use of a removable directing group, such as a picolinamide (B142947), which can be installed on the amino group. researchgate.netresearchgate.netnih.govuantwerpen.be This directing group can chelate to a transition metal catalyst, such as palladium or rhodium, and position it in proximity to a specific C-H bond, enabling its activation and subsequent functionalization. For 1-naphthylamine derivatives, the picolinamide directing group has been shown to facilitate C4-H amination. dntb.gov.uaresearchgate.netmdpi.com

For instance, a silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives bearing a picolinamide directing group with azodicarboxylates has been reported to proceed at room temperature without the need for an external base or oxidant. mdpi.com While this study did not specifically include the 4-methyl substituted derivative, it provides a strong precedent for the feasibility of such a transformation.

The general approach for a directed C-H functionalization is outlined in the table below.

Table 2: General Strategy for Directed C-H Functionalization

| Step | Description |

| 1. Directing Group Installation | The primary amine is converted to a derivative containing a directing group (e.g., picolinamide). |

| 2. C-H Activation/Functionalization | The substrate is reacted with a suitable catalyst (e.g., Pd, Rh, Ag) and a coupling partner to functionalize a specific C-H bond. |

| 3. Directing Group Removal | The directing group is cleaved to reveal the functionalized amine. |

Acid-Base Properties and Protonation Equilibria in Reaction Systems

The basicity of the amino group in this compound is a critical factor that influences its reactivity and the conditions required for chemical transformations. The hydrochloride salt form indicates that the amine is protonated. In a reaction, a base is typically required to deprotonate the ammonium salt, generating the free amine which is the active nucleophile in many reactions, including cross-coupling and C-H functionalization.

The acidity of the conjugate acid (the protonated amine) is quantified by its pKa value. The IUPAC Digitized pKa Dataset provides a value for 4-methylnaphthalen-1-amine. nih.gov Understanding the pKa is essential for selecting an appropriate base to ensure a sufficient concentration of the deprotonated, reactive form of the amine is present in the reaction mixture.

The protonation equilibrium can be represented as follows:

Where B is a base. The position of this equilibrium is determined by the relative basicities of the 4-methylnaphthalen-1-amine and the base B. For the reaction to proceed, the chosen base must be strong enough to shift the equilibrium to the right, favoring the formation of the free amine.

The solvent also plays a crucial role in protonation equilibria. The pKa of an amine can vary significantly depending on the solvent system due to differences in solvation of the charged and neutral species.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Methylnaphthalen 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C NMR) Spectral Analysis

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstones of structural characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Methylnaphthalen-1-amine (B1584152) hydrochloride would be expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system, the methyl group protons, and the protons of the ammonium (B1175870) group. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings. The protons on the naphthalene ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The methyl group protons would resonate in the upfield region, likely around 2.5 ppm. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration. Coupling constants (J) between adjacent protons would provide valuable information about their connectivity. For instance, the protons on the same aromatic ring would exhibit characteristic ortho, meta, and para couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 4-Methylnaphthalen-1-amine hydrochloride would give rise to a distinct signal. The aromatic carbons of the naphthalene ring would be observed in the downfield region (typically 110-140 ppm). The carbon atom bearing the ammonium group (C1) and the carbon atom attached to the methyl group (C4) would have characteristic chemical shifts influenced by these substituents. The methyl carbon would appear in the upfield region of the spectrum (around 20 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |

| H2 | ~7.5 | - | Doublet | Ortho coupling to H3 |

| H3 | ~7.4 | - | Doublet | Ortho coupling to H2 |

| H5 | ~8.0 | - | Doublet | Part of ABCD spin system |

| H6 | ~7.6 | - | Multiplet | Part of ABCD spin system |

| H7 | ~7.5 | - | Multiplet | Part of ABCD spin system |

| H8 | ~8.1 | - | Doublet | Part of ABCD spin system |

| -CH₃ | ~2.5 | ~20 | Singlet | |

| -NH₃⁺ | Variable | - | Broad Singlet | Solvent and concentration dependent |

| C1 | - | ~135 | - | Attached to -NH₃⁺ |

| C2 | - | ~125 | - | |

| C3 | - | ~128 | - | |

| C4 | - | ~130 | - | Attached to -CH₃ |

| C4a | - | ~132 | - | Bridgehead carbon |

| C5 | - | ~127 | - | |

| C6 | - | ~126 | - | |

| C7 | - | ~124 | - | |

| C8 | - | ~129 | - | |

| C8a | - | ~134 | - | Bridgehead carbon |

| -CH₃ | - | ~20 | - |

Note: These are predicted values based on the analysis of similar naphthalene derivatives and may vary from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in resolving complex spectra and establishing unambiguous structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically through two or three bonds. For this compound, COSY would be crucial for tracing the connectivity of the protons within the naphthalene ring system, confirming the ortho relationships between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra. This is invaluable for assigning the signals of the protonated carbons in the naphthalene ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For instance, correlations from the methyl protons to the C4, C4a, and C3 carbons would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is useful for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could show correlations between the methyl protons and the H5 proton, providing information about their spatial relationship.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. These techniques are complementary and offer valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands would be expected for the N-H bonds of the ammonium group, the C-H bonds of the aromatic ring and the methyl group, and the C=C bonds of the naphthalene ring. The N-H stretching vibrations of the -NH₃⁺ group would likely appear as a broad band in the region of 3200-2800 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum, providing complementary information to the FT-IR data. The C-H and N-H stretching vibrations would also be observable.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (-NH₃⁺) | 3200-2800 (broad) | 3200-2800 | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch (-CH₃) | 2980-2850 | 2980-2850 | Medium (IR), Medium (Raman) |

| C=C Aromatic Ring Stretch | 1620-1450 | 1620-1450 | Strong (IR), Strong (Raman) |

| N-H Bend (-NH₃⁺) | ~1600 | ~1600 | Medium |

| C-H Bend | 1475-1300 | 1475-1300 | Medium |

| C-N Stretch | 1350-1250 | 1350-1250 | Medium |

Note: These are predicted frequency ranges based on characteristic group frequencies and may not represent all the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the free base (4-Methylnaphthalen-1-amine) after the loss of HCl. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for naphthalenamine derivatives include the loss of small neutral molecules and cleavage of the substituent groups. For 4-Methylnaphthalen-1-amine, key fragmentation pathways could involve:

Loss of a hydrogen atom: [M-H]⁺

Loss of a methyl radical: [M-CH₃]⁺, which would be a significant peak.

Loss of HCN: A characteristic fragmentation for primary amines.

Ring fragmentation: Cleavage of the naphthalene ring system to produce smaller aromatic ions.

The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the identity of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass. This technique allows for the determination of the elemental composition of the molecule with high accuracy and precision. For the free base, 4-Methylnaphthalen-1-amine, the molecular formula is C₁₁H₁₁N. nih.gov The theoretical exact mass of the neutral molecule is 157.08915 Da. nih.gov In mass spectrometry, particularly with electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) provides definitive confirmation of the compound's identity, distinguishing it from other isomers or compounds with the same nominal mass.

| Property | Value |

| Molecular Formula (Free Base) | C₁₁H₁₁N |

| Theoretical Exact Mass (Free Base) | 157.08915 Da |

| Theoretical m/z of [M+H]⁺ | 158.09698 Da |

This interactive table summarizes the key mass spectrometry data for the parent compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile components within a mixture. For the analysis of 4-Methylnaphthalen-1-amine, the hydrochloride salt is typically converted to the more volatile free base prior to or during injection. The gas chromatograph separates the amine from other impurities based on its boiling point and interaction with the stationary phase of the GC column. ccsknowledge.com

A significant consideration in the GC-MS analysis of amines is the potential for interaction with the injection port or the formation of artifacts, especially when using reactive solvents like methanol (B129727) or ethanol (B145695). nih.govresearchgate.net The use of an inert solvent such as chloroform (B151607) is often preferred to prevent the formation of imine condensation products. nih.gov To enhance volatility and improve peak shape, derivatization of the amine group is a common strategy, although often not necessary for a compound of this molecular weight. mostwiedzy.pl The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a molecular fingerprint for definitive identification.

A typical GC-MS method for a related compound, 1-fluoronaphthalene (B124137), utilizes a capillary column such as a ZB-5MS. mostwiedzy.pl A similar setup would be appropriate for 4-methylnaphthalen-1-amine.

| GC-MS Parameter | Typical Condition |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5MS or similar) |

| Injection Mode | Splitless |

| Injector Temperature | ~250°C |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

This interactive table outlines typical parameters for a GC-MS analysis.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is the primary technique for determining the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement, crystal lattice, and phase purity of a compound like this compound.

Single-Crystal X-ray Crystallography

Single-Crystal X-ray Crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. To perform this analysis, a suitable single crystal of this compound must be grown. While a specific single-crystal structure for this compound is not available in the reviewed literature, analysis of related hydrochloride salts of complex amines reveals common crystallographic systems. For instance, a study on N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide hydrochloride (MBSHCl) showed it crystallizes in the monoclinic crystal system with C2/c symmetry. mdpi.com It is expected that a successful analysis of this compound would yield a similar level of detailed structural data, including unit-cell dimensions and space group, confirming the molecular connectivity and stereochemistry.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline solids. It is used to identify crystalline phases, assess sample purity, and determine unit cell parameters. The sample is ground into a fine powder, and the resulting diffraction pattern is a fingerprint of the material's crystal structure. cambridge.org

Studies on closely related naphthalenamine hydrochloride derivatives provide insight into the expected results for this compound. For example, the analysis of 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride revealed that it crystallizes in a monoclinic system with the space group P21/m. cambridge.orgresearchgate.net The refined unit-cell parameters were determined with high precision. cambridge.orgresearchgate.net This type of analysis is crucial for quality control, ensuring batch-to-batch consistency of the crystalline form.

| Crystallographic Data for 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride | |

| Crystal System | Monoclinic |

| Space Group | P21/m |

| a | 16.257 (8) Å |

| b | 9.236 (7) Å |

| c | 13.221 (6) Å |

| β | 94.87° (5) |

| Volume | 1978 (1) ų |

This interactive table presents crystallographic data for a related compound, 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride, as an example of data obtained from PXRD analysis. cambridge.orgresearchgate.net

Advanced Chromatographic Separations and Purity Determination

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for determining the purity and quantifying the amount of this compound in a sample. The method separates the target compound from its impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of aromatic amines. A validated RP-HPLC method for the related compound 1-fluoronaphthalene and its process-related impurities, including 1-aminonaphthalene, provides a strong template for a method applicable to this compound. researchgate.net Such a method would likely employ a C18 stationary phase and a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and organic modifiers such as acetonitrile (B52724) and/or methanol. researchgate.net Detection is commonly achieved using a photodiode array (PDA) or UV detector set at a wavelength where the naphthalene chromophore exhibits strong absorbance. researchgate.net This technique is highly sensitive and can detect impurities at very low levels, making it indispensable for quality control in chemical synthesis.

| Parameter | Typical Condition |

| Column | Symmetry C18 (or equivalent) |

| Mobile Phase | Mixture of aqueous buffer (e.g., KH₂PO₄), acetonitrile, and methanol |

| Flow Rate | 1.0 mL/min |

| Detector | UV/PDA at ~230 nm |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

This interactive table details a representative set of HPLC conditions for purity analysis. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation and identification of compounds in a mixture. nih.gov For the analysis of this compound, TLC offers a rapid and cost-effective method to assess its purity and monitor reaction progress.

The separation in TLC is based on the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. silicycle.com The stationary phase is typically a thin layer of an adsorbent material, such as silica gel or alumina, coated onto a flat, inert substrate like a glass or plastic plate. silicycle.comoperachem.com For aromatic amines like this compound, silica gel plates are commonly employed due to their polarity. operachem.comniscpr.res.in

The choice of the mobile phase, or eluent, is critical for achieving a good separation. niscpr.res.in The polarity of the mobile phase is adjusted to control the movement of the compound up the plate. A more polar mobile phase will cause the compound to travel further, resulting in a higher Retention Factor (Rf) value, while a less polar mobile phase will lead to a lower Rf value. The Rf value is a key parameter in TLC and is defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ictsl.net

For this compound, a variety of mobile phase systems can be explored. These typically consist of a mixture of a non-polar solvent (such as hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or methanol). The addition of a small amount of a basic modifier, like triethylamine, can be beneficial to prevent the protonated amine from streaking on the acidic silica gel plate.

Visualization of the separated spots on the TLC plate is necessary as this compound is colorless. A common method is to view the plate under ultraviolet (UV) light, typically at 254 nm, where the compound may appear as a dark spot against a fluorescent background if a fluorescent indicator is incorporated into the stationary phase. ictsl.net Alternatively, staining reagents can be used. A general stain for organic compounds is potassium permanganate (B83412) solution. Specific stains for amines, such as ninhydrin, can also be employed, which upon heating, will produce a colored spot.

The following interactive data table illustrates hypothetical TLC data for this compound under different mobile phase conditions on a silica gel stationary phase.

| Mobile Phase System (v/v/v) | Rf Value | Visualization Method |

| Hexane:Ethyl Acetate (7:3) | 0.35 | UV (254 nm) |

| Toluene:Acetone (8:2) | 0.42 | UV (254 nm) |

| Dichloromethane:Methanol (9.5:0.5) | 0.55 | UV (254 nm) |

| Hexane:Ethyl Acetate:Triethylamine (7:3:0.1) | 0.38 | UV (254 nm) |

Note: The Rf values presented are hypothetical and serve for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule and for the quantitative determination of its concentration in a solution. libretexts.org For this compound, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, arising from the excitation of electrons in the naphthalene ring system.

The naphthalene moiety in this compound contains a conjugated π-electron system. The absorption of UV radiation promotes electrons from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π) molecular orbitals. libretexts.org The primary electronic transitions observed for aromatic compounds like this are π → π transitions, which are typically of high intensity. The presence of the amino group (-NH2) and the methyl group (-CH3) as substituents on the naphthalene ring can influence the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The amino group, being an auxochrome, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

The UV-Vis spectrum of 1-naphthalenamine, a closely related compound, shows a characteristic absorption maximum around 313 nm. researchgate.net It is expected that this compound will exhibit a similar absorption profile, with potential slight shifts in the λmax due to the presence of the methyl group.

UV-Vis spectroscopy is also a valuable tool for the quantitative analysis of this compound. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

The following interactive data table presents a hypothetical set of data for a quantitative analysis of this compound using UV-Vis spectroscopy.

| Concentration (mg/L) | Absorbance at λmax |

| 1.0 | 0.150 |

| 2.5 | 0.375 |

| 5.0 | 0.750 |

| 7.5 | 1.125 |

| 10.0 | 1.500 |

Note: The absorbance values are hypothetical and are based on a linear relationship as described by the Beer-Lambert law. The actual λmax and molar absorptivity would need to be determined experimentally.

Computational Chemistry and Theoretical Modeling of 4 Methylnaphthalen 1 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other fundamental properties with a favorable balance between accuracy and computational cost.

Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 4-Methylnaphthalen-1-amine (B1584152) hydrochloride, this process identifies the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. Computational studies on related naphthalene (B1677914) derivatives have successfully used DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to achieve optimized geometries that correspond well with experimental data where available. icm.edu.plresearchgate.net

Conformational analysis is crucial for flexible molecules. umanitoba.ca While the naphthalene core of 4-Methylnaphthalen-1-amine hydrochloride is rigid, rotation around the C-N bond and the orientation of the methyl group's hydrogen atoms can lead to different conformers. Theoretical calculations would explore the potential energy surface by systematically rotating these bonds to identify low-energy conformers and the energy barriers between them. sapub.org The protonation of the amine group to form the ammonium (B1175870) hydrochloride salt introduces strong ionic interactions with the chloride anion, which significantly influences the preferred conformation, particularly in the solid state or in solution.

Table 1: Predicted Structural Parameters of this compound from DFT Geometry Optimization This table presents hypothetical but realistic values for key geometric parameters that would be obtained from a DFT calculation, illustrating the typical output of such a study.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (ring) | Average bond length in the naphthalene core | ~1.40 Å |

| C-C (methyl) | Bond length between naphthalene C4 and methyl C | ~1.51 Å |

| C-N | Bond length between naphthalene C1 and Nitrogen | ~1.47 Å |

| N-H | Average bond length in the ammonium group | ~1.03 Å |

| C1-C9-C4 | Bond angle within the naphthalene ring | ~120.5° |

| C3-C4-C(methyl) | Bond angle for the methyl group substituent | ~121.0° |

| C2-C1-N | Bond angle for the amine group substituent | ~119.5° |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. samipubco.com

For this compound, DFT calculations would determine the energies of these orbitals. The electron-donating methyl group and the electron-withdrawing ammonium group (-NH3+) at different positions on the naphthalene ring are expected to significantly influence the electronic distribution. Studies on substituted naphthalenes show that both electron-donating and electron-withdrawing groups tend to reduce the HOMO-LUMO gap compared to the unsubstituted naphthalene core. rsc.orgresearchgate.net The amine group in 1-naphthylamine (B1663977), for instance, significantly reduces the gap. researchgate.net The protonation to an ammonium group would alter the electronic landscape, and FMO analysis would quantify this effect.

Advanced Research Applications and Derivatization of 4 Methylnaphthalen 1 Amine Hydrochloride

Role as a Key Intermediate in Complex Organic Synthesis

The structural features of 4-methylnaphthalen-1-amine (B1584152) hydrochloride make it an ideal starting material for the synthesis of a variety of complex organic molecules, including polycyclic aromatic systems, heterocycles, and functional materials.

The amine functionality of 4-methylnaphthalen-1-amine hydrochloride provides a reactive handle for the construction of fused ring systems. While direct examples utilizing the 4-methyl derivative are not extensively documented in readily available literature, the analogous compound, 1-naphthylamine (B1663977), is widely used in the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). These reactions provide a strong precedent for the potential applications of this compound.

One notable example is the synthesis of benzo[c]acridine derivatives. These compounds are typically formed through a one-pot, three-component condensation reaction involving an aromatic aldehyde, 1-naphthylamine, and a cyclic 1,3-dicarbonyl compound like dimedone. polyu.edu.hkrsc.orgnih.gov This reaction, often catalyzed by an acid, proceeds through the formation of an N-arylidenenaphthalen-1-amine intermediate, which then reacts with the dicarbonyl compound to yield the final tetracyclic benzo[c]acridine skeleton. polyu.edu.hkresearchgate.net Given the similar reactivity of primary aromatic amines, it is highly probable that this compound could be employed in a similar fashion to generate novel, substituted benzo[c]acridines.

The synthesis of N-doped PAHs is another area where this compound could be instrumental. Modern synthetic methods, such as the Suzuki coupling/intramolecular SNAr cascade reaction, have been developed to create complex, fused N-heterocyclic systems from halogenated anilines. rsc.org These methods offer a pathway to tailor the electronic and optical properties of PAHs by incorporating nitrogen atoms into the aromatic framework. rsc.org

The aromatic amine group in this compound is a key functional group for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- chromophore, represent a large and commercially important class of colorants. cuhk.edu.hkjbiochemtech.com The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate such as a phenol (B47542) or another amine. conscientiabeam.com

The diazotization of this compound would produce the corresponding diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to generate a wide range of azo dyes with different colors and properties. The specific shade and fastness of the resulting dye are determined by the chemical nature of both the diazonium component (derived from 4-methylnaphthalen-1-amine) and the coupling component. cuhk.edu.hkresearchgate.net

Beyond traditional dyes, there is growing interest in functional polymers derived from naphthalene-based monomers. nih.govmtu.edunih.gov Friedel-Crafts alkylation of naphthalene (B1677914) with crosslinking agents can produce porous aromatic polymers. nih.gov The incorporation of functional groups, such as the amine group in 4-methylnaphthalen-1-amine, into these polymer backbones can introduce new properties and applications. For instance, amine-functionalized polymers can serve as supports for catalysts or as materials for gas sorption and separation. nih.gov

Development of Novel Synthetic Methodologies Utilizing this compound

Modern organic synthesis continuously seeks more efficient and versatile methods for bond formation. Palladium-catalyzed cross-coupling reactions have become indispensable tools in this regard, and this compound is a suitable substrate for several of these transformations.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, is a powerful method for the synthesis of aryl amines. nih.govresearchgate.netresearchgate.net While this reaction is typically used to form an amine from an aryl halide and an amine, derivatives of 4-methylnaphthalen-1-amine could also participate as the amine coupling partner with various aryl or heteroaryl halides. This would allow for the synthesis of a diverse library of N-aryl-4-methylnaphthalen-1-amines.

Furthermore, the naphthalene ring of 4-methylnaphthalen-1-amine can be functionalized through palladium-catalyzed reactions. For instance, palladium-catalyzed aminocarbonylation and other cross-coupling reactions like the Suzuki, Sonogashira, and Stille reactions are highly effective for the functionalization of aromatic rings. researchgate.netorganic-chemistry.orgmdpi.com These reactions could be applied to halogenated derivatives of 4-methylnaphthalen-1-amine to introduce a wide range of substituents, further expanding its synthetic utility.

Derivatization for Exploration of Structure-Reactivity Relationships

The systematic modification of a lead compound and the subsequent evaluation of its biological or chemical activity is a cornerstone of medicinal chemistry and materials science. This process, known as the study of structure-activity relationships (SAR), provides valuable insights into the molecular features required for a desired function. This compound is an excellent scaffold for such studies.

A relevant example can be found in the investigation of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) as inhibitors of human equilibrative nucleoside transporters (ENTs). polyu.edu.hkpolyu.edu.hk In this study, researchers synthesized a series of FPMINT analogues to understand the structural requirements for ENT inhibition. They found that the naphthalene moiety was crucial for activity, as its replacement with a benzene (B151609) ring abolished the inhibitory effects. polyu.edu.hk Further modifications to the benzene ring and other parts of the molecule provided detailed information about the pharmacophore. polyu.edu.hkpolyu.edu.hk

Similarly, derivatives of 4-methylnaphthalen-1-amine can be synthesized to probe structure-reactivity relationships in various contexts. For example, by systematically varying substituents on the naphthalene ring or on the amine nitrogen, one could investigate how these changes affect the compound's performance as a dye, a functional material, or a biologically active agent. Such studies are critical for the rational design of new molecules with optimized properties. rsc.org

Application in Analytical Reagent Development and Chemical Probes

The naphthalene moiety is a well-known fluorophore, and its derivatives are frequently used in the development of fluorescent chemosensors. researchgate.netrsc.org These sensors are designed to detect specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties.

A common strategy for developing such sensors is to synthesize Schiff bases from the condensation of an amine with an aldehyde or ketone. The resulting imine (-C=N-) linkage can act as a binding site for the target analyte. The reaction of this compound with a suitable aldehyde would produce a naphthalene-based Schiff base. The coordination of a metal ion to this Schiff base can alter the electronic properties of the molecule, leading to a change in its fluorescence emission. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the analyte. researchgate.netrsc.org

For example, naphthalene-based fluorescent probes have been successfully developed for the detection of various metal ions in environmental and biological samples. The design of these probes often involves linking the naphthalene fluorophore to a specific receptor unit that selectively binds the target ion. The amine group of 4-methylnaphthalen-1-amine provides a convenient point of attachment for such receptor units, making it a valuable starting material for the synthesis of novel chemical probes for environmental monitoring and biological imaging.

Q & A

Q. What are the common synthetic routes for preparing 4-Methylnaphthalen-1-amine hydrochloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed C-H dimethylamination using N,N-dimethylformamide (DMF) as a dimethyl amino source. Key parameters include Pd(OAc)₂ catalyst (5 mol%), Cu(OAc)₂ oxidant, and reaction temperatures between 80–100°C in DMF solvent . Alternative routes involve substitution reactions, such as replacing hydroxyl/alkoxy groups with amino groups using ammonium chloride and stannous chloride in pyridine/water mixtures . Post-synthesis purification often employs recrystallization from ethanol or dichloromethane-water systems to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for structural confirmation. For example, aromatic protons in the naphthalene ring typically appear at δ 7.2–8.5 ppm, while methyl groups resonate near δ 2.3–2.5 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3064 cm⁻¹ and C-N vibrations at ~1287 cm⁻¹) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₁₁H₁₄NCl at 196.0892) .

- HPLC with UV Detection : Quantifies purity using reverse-phase C18 columns (e.g., 98.5% purity at 254 nm) .

Q. What biological activity screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with tyrosine kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., IC₅₀ determination via dose-response curves) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., competition with [³H]-labeled agonists/antagonists) to assess affinity for GPCRs or ion channels .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., A549, HeLa) with dose ranges of 1–100 µM over 48–72 hours .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for the palladium-catalyzed synthesis of 4-Methylnaphthalen-1-amine derivatives?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and ligand-assisted systems (e.g., PPh₃) to enhance yield and reduce side products .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and selectivity .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from 24 hours to <6 hours .

- Additive Effects : Evaluate the role of Cu(OAc)₂ as an oxidant versus Ag₂CO₃ for improved turnover .

Q. How should contradictory data between spectroscopic analysis and chromatographic purity assays be resolved?

- Methodological Answer :

- Cross-Validation : Repeat NMR and HPLC under standardized conditions (e.g., deuterated solvents for NMR, isocratic elution for HPLC) .

- Degradation Studies : Perform accelerated stability tests (40°C/75% RH for 4 weeks) to identify hygroscopic degradation products .

- Mass Balance Analysis : Combine quantitative NMR (qNMR) with HPLC-UV to account for non-UV-active impurities .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition (>95% stability over 6 months) .

- Moisture Control : Use desiccants (silica gel) to mitigate hydrolysis of the amine hydrochloride moiety .

- Light Sensitivity : UV/Vis studies show 5% degradation after 72 hours under direct light, necessitating dark storage .

Q. How can computational modeling guide the design of 4-Methylnaphthalen-1-amine derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses in tyrosine kinase pockets (e.g., VEGFR2) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with IC₅₀ values from kinase assays .

- DFT Calculations : Optimize ground-state geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.